Hymenosignin
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Overview
Description
Hymenosignin is a sesquiterpene lactone compound with the molecular formula C20H30O5. It is derived from the plant Hymenoxys insignis and is known for its complex structure, which includes multiple rings and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hymenosignin typically involves the extraction from natural sources, followed by purification processes
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale extraction would involve the use of solvents such as ethanol or methanol, followed by purification using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Hymenosignin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other oxidized functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Hymenosignin has several applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory diseases and cancer.
Industry: this compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Hymenosignin exerts its effects involves its interaction with various molecular targets and pathways. It is believed to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response . Additionally, its anticancer effects may be due to its ability to induce apoptosis in cancer cells through the activation of specific cellular pathways .
Comparison with Similar Compounds
Hymenoxon: Another sesquiterpene lactone from the same plant.
Parthenolide: A well-known sesquiterpene lactone with similar biological activities.
Costunolide: Another compound with similar structural features and biological properties.
Uniqueness: Hymenosignin is unique due to its specific structural features, including the presence of multiple rings and ester groups, which contribute to its distinct reactivity and biological activities . Its specific interactions with molecular targets also set it apart from other similar compounds.
Properties
CAS No. |
72264-71-2 |
---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1S,3R,4S,7R,9R,10R,11S,13R)-4,9,13-trimethyl-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C20H30O5/c1-6-10(2)17(21)24-15-9-19(5)20(25-19)8-13-12(4)18(22)23-14(13)7-11(3)16(15)20/h10-16H,6-9H2,1-5H3/t10-,11+,12-,13+,14+,15-,16+,19+,20-/m0/s1 |
InChI Key |
ZNGHAWGHVJXQJS-XDMDFCAASA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@]2([C@]3([C@@H]1[C@@H](C[C@@H]4[C@H](C3)[C@@H](C(=O)O4)C)C)O2)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC2(C3(C1C(CC4C(C3)C(C(=O)O4)C)C)O2)C |
Origin of Product |
United States |
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